molecular formula C12H18ClN B8422828 6-(p-Chlorophenyl)hexylamine

6-(p-Chlorophenyl)hexylamine

Cat. No.: B8422828
M. Wt: 211.73 g/mol
InChI Key: YMMATTGYOQDTQK-UHFFFAOYSA-N
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Description

6-(p-Chlorophenyl)hexylamine is an aliphatic amine derivative featuring a hexyl chain substituted with a para-chlorophenyl group.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

6-(4-chlorophenyl)hexan-1-amine

InChI

InChI=1S/C12H18ClN/c13-12-8-6-11(7-9-12)5-3-1-2-4-10-14/h6-9H,1-5,10,14H2

InChI Key

YMMATTGYOQDTQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCN)Cl

Origin of Product

United States

Comparison with Similar Compounds

Hexylamine and Derivatives

Hexylamine (C₆H₁₃N) is a primary aliphatic amine with a boiling point of 131.5°C and high water solubility. It serves as a precursor in detergents, rubber chemicals, and pharmaceuticals. In contrast, 6-(p-Chlorophenyl)hexylamine introduces a bulky aromatic group, which may reduce water solubility and increase molecular weight (estimated ~211.73 g/mol vs. 101.18 g/mol for hexylamine) .

2-Ethyl Hexylamine (C₈H₁₉N), another derivative, has an ethyl branch on the hexyl chain. This structural modification increases molecular weight (129.24 g/mol) and alters applications; it is used in detergents and insecticides.

Chlorophenyl-Containing Amines

  • Chlorhexidine Nitrile (C₁₆H₂₄ClN₉): A bisbiguanide with a hexyl chain and cyanocarbamimidoyl groups. It exhibits antimicrobial properties, suggesting that the combination of chlorophenyl and amine groups can enhance bioactivity. Molecular weight (377.88 g/mol) and structural complexity differentiate it from this compound .
  • CPRG Synthesis Intermediate: describes 6-(2-thienylamino)hexylamine, a hexylamine derivative with a thienyl group. Substituting thienyl with p-chlorophenyl may alter electronic properties and binding affinity in biological systems .

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Substituent Solubility Applications/Activity
This compound C₁₂H₁₈ClN 211.73 (estimated) p-Chlorophenyl Moderate* Potential antimicrobial*
Hexylamine C₆H₁₃N 101.18 None High in water Industrial precursor
2-Ethyl Hexylamine C₈H₁₉N 129.24 Ethyl branch Low Detergents, insecticides
Chlorhexidine Nitrile C₁₆H₂₄ClN₉ 377.88 Cyanocarbamimidoyl Unknown Antimicrobial

*Inferred from structural analogs.

Antimicrobial Activity

highlights naphthopyran derivatives with p-chlorophenyl groups exhibiting antimicrobial activity.

Stability and Reactivity

Chlorinated aromatic compounds, such as those in , may exhibit incompatibility with strong oxidizers or extreme pH. This compound likely requires storage away from such conditions to prevent decomposition .

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